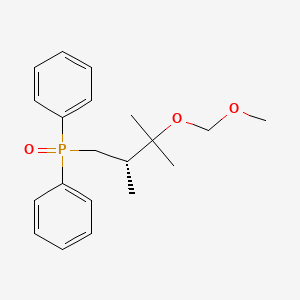

(S)-(3-(methoxymethoxy)-2,3-dimethylbutyl)diphenylphosphine oxide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(S)-(3-(methoxymethoxy)-2,3-dimethylbutyl)diphenylphosphine oxide” is a derivative of diphenylphosphine oxide . Diphenylphosphine oxide is an organophosphorus compound with the formula (C6H5)2P(O)H . It is used as a coupling partner to prepare various organophosphorus compounds via cross-coupling reaction with aryl halides in the presence of Ni/Zn catalyst .

Synthesis Analysis

The synthesis of phosphine oxides, including diphenylphosphine oxide, generally involves the oxidation of their corresponding phosphine precursors . Sodium exhibits better efficacy and selectivity than Li and K for converting Ph3P(O) to Ph2P(OM). A subsequent reaction with alkyl halides or with aryl halides in the presence of a Pd catalyst provides phosphine oxides in good to excellent yields .Molecular Structure Analysis

The molecular formula of diphenylphosphine oxide is C12H11OP . The structure of phosphine oxides, including diphenylphosphine oxide, depends on the basicity of the phosphoryl group and the nature of the substituents on the pentavalent tetracoordinate phosphorus atom .Chemical Reactions Analysis

Phosphine oxides, including diphenylphosphine oxide, are involved in a variety of chemical reactions. They are exciting ligand systems for the coordination chemistry of actinides, and their involvement in catalytic organic reactions including enantioselective opening of meso-epoxides, addition of silyl enol ethers, allylation with allyltributylstannane, etc .Physical And Chemical Properties Analysis

Diphenylphosphine oxide is a white solid that is soluble in polar organic solvents . Its melting point is 56-57 °C . The average mass is 202.189 Da and the mono-isotopic mass is 202.054749 Da .科学研究应用

Application

Aminophosphine oxides (AmPOs), which have additional ‘N’ sites and highly basic ‘P=O’ groups, are exciting ligand systems for the coordination chemistry of actinides .

Method

The method involves the use of AmPOs in catalytic organic reactions including enantioselective opening of meso-epoxides, addition of silyl enol ethers, allylation with allyltributylstannane, etc .

Results

The diverse properties of the AmPOs and their metal complexes demonstrate both the scope and complexity of these systems, depending on the basicity of the phosphoryl group, and nature of the substituents on the pentavalent tetracoordinate phosphorus atom and metal .

2. Synthesis of Polyimides

Application

A fluorinated diamine, (2,5-bis(4-amino-3-trifluoromethylphenoxy)phenyl)diphenyl-phosphine oxide, was synthesized and used to prepare a series of polyimides with side diphenylphosphine oxide and trifluoromethyl groups .

Method

The method involves the high-temperature one-pot polymerization of the diamine with several commercial aromatic dianhydrides .

Results

The resulting polyimides exhibit excellent solubility in common organic solvents and are easily processed into light color transparent films. They also show good thermal stability with the glass transition temperatures from 246 to 286 °C. The limiting oxygen index values of them exceed 38.3%. At the same time, they display low water absorption (0.89—1.32%) and good mechanical properties (tensile strength: 72.3—153.24 MPa, Young’s modulus: 1.4—2.3 GPa, elongation at break: 6.9—12.5%) .

3. Catalytic Organic Reactions

Application

Aminophosphine oxides (AmPOs) have been involved in various catalytic organic reactions .

Method

The method includes enantioselective opening of meso-epoxides, addition of silyl enol ethers, and allylation with allyltributylstannane .

Results

The diverse properties of the AmPOs and their metal complexes demonstrate both the scope and complexity of these systems, depending on the basicity of the phosphoryl group, and nature of the substituents on the pentavalent tetracoordinate phosphorus atom and metal .

4. Precursors to P–N Backbone Polymeric Materials

Application

Phosphine oxides containing a P–N bond represent a major class of molecules as potential precursors to P–N backbone polymeric materials .

Method

The method involves the use of phosphine oxides containing a P–N bond in the synthesis of P–N backbone polymeric materials .

Results

The resulting polymeric materials have a wide range of applications as reagents or precursors and their involvement in a great number of transition-metal-mediated catalytic reactions and bioactivity studies .

5. Synthesis of α-Aminophosphonates

Application

Aminophosphine oxides have been used in the synthesis of α-aminophosphonates .

Method

The method involves the use of aminophosphine oxides in the formic acid catalyzed one-pot synthesis of α-aminophosphonates .

Results

The resulting α-aminophosphonates have a wide range of applications in bioactivity studies .

6. Flame-Retardant and Optical Film Materials

Application

A series of polyimides with side diphenylphosphine oxide and trifluoromethyl groups were prepared, which are promising candidates for advanced flame-retardant and optical film materials .

Method

The method involves the high-temperature one-pot polymerization of a fluorinated diamine with several commercial aromatic dianhydrides .

Results

The resulting polyimides exhibit excellent solubility in common organic solvents and are easily processed into light color transparent films. They also show good thermal stability with the glass transition temperatures from 246 to 286 °C. The limiting oxygen index values of them exceed 38.3%. At the same time, they display low water absorption (0.89—1.32%) and good mechanical properties (tensile strength: 72.3—153.24 MPa, Young’s modulus: 1.4—2.3 GPa, elongation at break: 6.9—12.5%) .

安全和危害

Diphenylphosphine oxide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

未来方向

While many phosphine oxides, including diphenylphosphine oxide, have already been discovered and developed, many opportunities nevertheless exist for further developments towards new extraction processes and new catalytic materials by fine-tuning the electronic and steric properties of substituents on the central phosphorus atom .

属性

IUPAC Name |

[[(2S)-3-(methoxymethoxy)-2,3-dimethylbutyl]-phenylphosphoryl]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27O3P/c1-17(20(2,3)23-16-22-4)15-24(21,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-14,17H,15-16H2,1-4H3/t17-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEUUZAHLJDYELG-QGZVFWFLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)C(C)(C)OCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)C(C)(C)OCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27O3P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-(3-(methoxymethoxy)-2,3-dimethylbutyl)diphenylphosphine oxide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B572627.png)